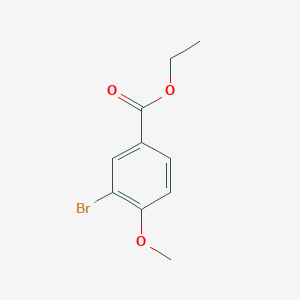

Ethyl 3-bromo-4-methoxybenzoate

Descripción general

Descripción

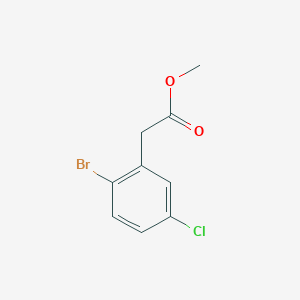

Ethyl 3-bromo-4-methoxybenzoate is a chemical compound. It is an isomer of 4-methoxybenzoic acid . It is also known as 3-Bromo-4-methoxybenzoic acid ethyl ester .

Synthesis Analysis

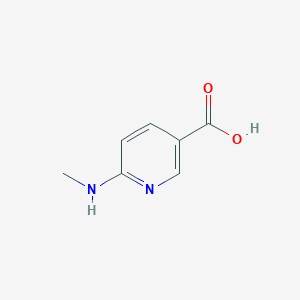

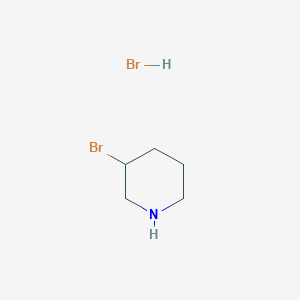

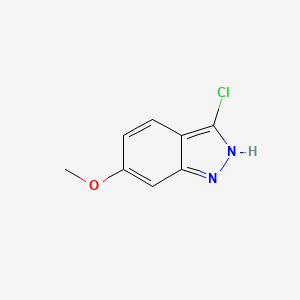

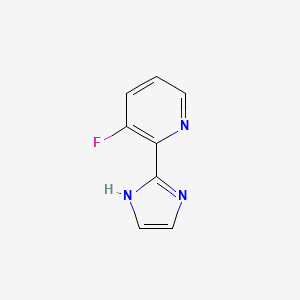

There are two ways to synthesize this compound . One method starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis

The molecular formula of this compound is C10H11BrO3 . The InChI code is 1S/C10H11BrO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3H2,1-2H3 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 259.1 .Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Compounds

Ethyl 3-bromo-4-methoxybenzoate is used in the synthesis of various complex organic compounds. For instance, it has been employed in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, a compound with potential pharmaceutical applications. The process involves reactions with other organic compounds, highlighting its utility as a building block in organic synthesis (Pokhodylo & Obushak, 2019).

Role in Anticonvulsant Agents

This chemical has been incorporated in the synthesis of quinazolino-benzothiazoles, which are fused pharmacophores acting as anticonvulsant agents. These compounds have been evaluated experimentally for their efficacy in seizure models, demonstrating the potential of this compound in medicinal chemistry (Ugale et al., 2012).

Intermediate in Pharmaceutical Synthesis

It serves as an intermediate in the synthesis of various pharmaceuticals. For example, it is used in the production of amisulpride, an antipsychotic drug, indicating its importance in the pharmaceutical industry (Wang Yu, 2008).

Molecular Structure and Packing Analysis

This compound is studied for its molecular structure and packing behavior in crystal structures. Research in this area provides insights into its physical and chemical properties, which are essential for various applications in materials science and chemistry (Nestler, Schwarzer, & Gruber, 2018).

Antioxidant Properties

This compound has been identified in studies exploring natural antioxidants. For instance, bromophenols derived from marine algae, which include derivatives of this compound, have shown potent scavenging activity against radicals. This suggests potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Safety and Hazards

Ethyl 3-bromo-4-methoxybenzoate may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves .

Mecanismo De Acción

Mode of Action

Brominated compounds often act through a mechanism of electrophilic aromatic substitution . In this process, the bromine atom on the compound can form a bond with a target molecule, leading to changes in the target’s structure and function .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including nucleophilic substitution and free radical reactions .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds are known to cause changes in cellular function and structure, potentially leading to various physiological effects .

Action Environment

The action, efficacy, and stability of Ethyl 3-bromo-4-methoxybenzoate can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds. For example, certain conditions may enhance or inhibit the compound’s interaction with its targets .

Propiedades

IUPAC Name |

ethyl 3-bromo-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKBASVLVJDZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630137 | |

| Record name | Ethyl 3-bromo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460079-82-7 | |

| Record name | Ethyl 3-bromo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

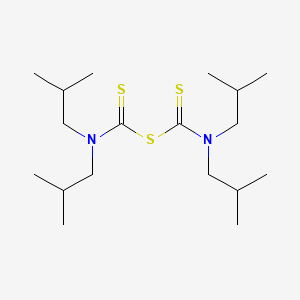

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine](/img/structure/B1602993.png)